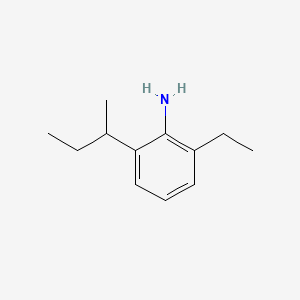

2-Ethyl-6-sec-butylaniline

Description

Significance of Sterically Hindered Aniline (B41778) Derivatives in Chemical Synthesis

Sterically hindered anilines, characterized by bulky substituents at one or both positions ortho to the amino group, are crucial building blocks in modern organic chemistry. The synthesis of these compounds has historically presented a significant challenge. acs.orgnih.gov The bulky groups can impede reactions at the amine functionality, a feature that can be exploited to control reactivity and selectivity in complex syntheses. This steric hindrance is a desirable characteristic in applications such as catalyst design and in studies of reaction mechanisms. smolecule.com

Aromatic amines and their derivatives are vital intermediates in the production of pharmaceuticals, agrochemicals, and polymers. rsc.orgscispace.com Consequently, the development of practical and efficient catalytic methods for synthesizing sterically hindered anilines under mild conditions is an active area of research. rsc.orgrsc.org Recent advancements include copper-catalyzed methods that allow for the construction of these complex molecules from readily available materials, highlighting their importance in the chemical industry. acs.orgescholarship.org The presence of bulky alkyl groups, as seen in 2,6-di-tert-butylaniline, influences the physical and chemical properties of materials, making these anilines valuable for research in material science. smolecule.com

Overview of Research Trajectories for 2-Ethyl-6-sec-butylaniline

Academic and industrial research concerning this compound has followed specific trajectories, primarily centered on its synthesis and application as a chemical intermediate.

Synthesis and Industrial Sourcing : A notable aspect of this compound is its recovery from industrial waste streams. Research has demonstrated a method for its extraction via vacuum rectification from the waste oil generated during the production of 2,6-Diethyl Aniline (DEA). google.com This approach provides a cost-effective source for the compound. It has also been identified as a minor product (4%) in the ortho-alkylation of aniline with ethylene (B1197577) using an aluminum anilide catalyst, formed presumably from butene present as an impurity. lookchem.com

Application in Dye Manufacturing : A primary application of this compound is as a key raw material in the synthesis of anthraquinone-based dyes. google.comgoogle.com It undergoes a condensation reaction with 1,4-dihydroxyanthraquinone, often in the presence of a boric acid catalyst, to produce solvent dyes. google.com The resulting dyes are noted for their bright color, high coloring intensity, and good solubility in organic solvents. google.com Subsequent sulfonation of these dye intermediates leads to the formation of acid anthraquinone (B42736) dyes suitable for coloring wool fabrics. google.com

Polymer and Materials Science : While direct polymerization of this compound is not widely documented, related research on other sec-butyl substituted anilines indicates a potential trajectory. For instance, optically active nanofibers of poly[2-(sec-butyl)aniline] have been successfully synthesized. researchgate.net This research on a closely related structure suggests the potential for this compound to serve as a monomer or comonomer in the development of novel polymers with specific properties.

Historical Context of Aniline Chemistry and its Advanced Applications

The study of aniline and its derivatives is foundational to the history of modern chemistry. Aniline was first isolated in 1826 through the destructive distillation of the indigo (B80030) plant. britannica.comatamankimya.com The field was revolutionized in 1856 when William Henry Perkin discovered mauve, the first synthetic dye derived from aniline. e-bookshelf.de This discovery catalyzed the growth of the chemical industry, leading to the establishment of industrial research laboratories and fostering collaborations between academia and industry. scispace.come-bookshelf.de

Initially dominated by the production of dyes and pigments, the applications for anilines have expanded dramatically. scispace.com Today, vast quantities of aniline are used to produce methylene (B1212753) diphenyl diisocyanate (MDI), a key component of polyurethane polymers. atamankimya.com Other major uses include the manufacturing of rubber processing chemicals, such as antioxidants, as well as herbicides and pharmaceuticals. scispace.comatamankimya.com The journey of aniline from a laboratory curiosity to a large-scale industrial commodity underscores the critical role of aromatic amines in the development of a wide array of advanced materials and chemical products. atamankimya.come-bookshelf.de

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | Inferred |

| Molecular Weight | 177.29 g/mol | google.com |

| Appearance | Oily liquid (inferred) | |

| Boiling Point Range | 141-144 °C at 10 mmHg | google.com |

| Mass Spectrum | Molecular Ion Peak (m/z): 177 | google.com |

Table 2: Summary of Research Applications for this compound

| Research Area | Application/Finding | Key Details | Source |

| Industrial Synthesis | Recovery from industrial byproducts. | Extracted from waste oil of 2,6-Diethyl Aniline production via vacuum rectification. | google.com |

| Dye Chemistry | Intermediate for solvent dyes. | Condensation reaction with 1,4-dihydroxyanthraquinone to produce blue dyes. | google.com |

| Dye Chemistry | Precursor for acid dyes. | The intermediate dye is sulfonated to create acid anthraquinone dyes for wool. | google.com |

| Alkylation Chemistry | Formation as a byproduct. | Identified in the product mixture from the ethylation of aniline. | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yl-6-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-9(3)11-8-6-7-10(5-2)12(11)13/h6-9H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWRNKKMYDEAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(C)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992396 | |

| Record name | 2-(Butan-2-yl)-6-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71758-10-6 | |

| Record name | 2-Ethyl-6-(1-methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71758-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-sec-Butyl-2-ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071758106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butan-2-yl)-6-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-sec-butyl-2-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 6 Sec Butylaniline

Industrial Scale Recovery and Purification Techniques

The primary industrial method for obtaining 2-Ethyl-6-sec-butylaniline is not through direct synthesis but via recovery from industrial by-products. This approach is economically advantageous as it utilizes waste streams from other large-scale chemical manufacturing processes. google.comgoogle.com

A key technique for purifying this compound is vacuum rectification. google.com This process is applied to the waste oil generated during the production of other alkylated anilines. google.comgoogle.com The method involves separating components of a liquid mixture based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures, preventing the degradation of the heat-sensitive amine compounds. google.com

For this specific separation, a distilling filled tower, often packed with stainless steel triangle fillers and having a theoretical plate number exceeding 20, is employed. google.com The process is conducted under specific operational conditions to isolate the target compound effectively. google.comgoogle.com For instance, when rectifying waste oil from 2,6-Diethyl Aniline (B41778) (DEA) production, a fraction collected at 141–144 °C under a vacuum of 10mmHg yields this compound with a purity that can exceed 95%. google.com The structure of the recovered compound is typically confirmed using analytical methods such as 1H NMR and Mass Spectrometry (MS). google.comgoogle.com

This compound is a significant component found in the residue, or "industrial waste oil," from the production of 2,6-Diethyl Aniline (DEA) and 2-methyl-6-ethylaniline (MEA). google.com This residue can account for approximately 13-17% of the total product population during the finished product distillation in these processes. google.com Instead of being discarded or used as low-grade fuel, this waste stream serves as a valuable source for obtaining this compound at a low cost. google.comgoogle.com The recovery and utilization of this by-product not only reduce the production cost of dyes synthesized from it but also contribute to resource utilization and environmental protection. google.comgoogle.com

Laboratory Synthesis Approaches

While industrial production relies on recovery, laboratory synthesis of related aniline derivatives provides insight into potential synthetic routes.

The synthesis of structurally related compounds, such as N-ethyl-3-chloroaniline derivatives, has been explored through various laboratory methods. One common approach is the direct alkylation of the parent amine. For example, N-ethyl-3-chloroaniline can be prepared by heating m-chloroaniline with ethyl bromide. google.com Following the reaction, a base like sodium hydroxide (B78521) is added, and the organic layer is separated, washed, and purified by fractional distillation to yield the desired product. google.com

Another synthetic strategy involves the reduction of an acetyl derivative. google.com This multi-step process can be used to create specific isomers. For instance, N-ethyl-2-ethyl-5-chloroaniline was synthesized via the reduction of its corresponding acetyl derivative using lithium aluminum hydride. google.com Such synthetic pathways are crucial for elucidating the structure of isomers formed in other reactions, such as the ethylation of N-ethyl-3-chloroaniline. google.comlookchem.com

Optimization of Synthetic Conditions for Targeted Purity and Yield

Optimizing the recovery process is critical to achieving high purity and yield of this compound from industrial waste. The parameters for vacuum rectification are fine-tuned to maximize the separation efficiency. The choice of vacuum pressure, reflux ratio, and the precise temperature range for fraction collection are key variables. google.comgoogle.com

The following table details the optimized conditions for the recovery of this compound from the waste oil of DEA production, as described in patent literature. google.comgoogle.com

| Parameter | Value |

| Source Material | Industrial waste oil from 2,6-Diethyl Aniline (DEA) production |

| Apparatus | Distilling filled tower (Theoretical plate number > 20) |

| Vacuum Tightness | 10 mmHg |

| Reflux Ratio | 5:1 to 7:1 |

| Collection Temperature | 141–144 °C |

| Resulting Purity | > 95% |

| Confirmation | 1H NMR and MS |

This table presents optimized conditions for the vacuum rectification process to recover this compound.

The unexpected formation of this compound has also been noted during the ethylation of aniline, where it constituted 4% of the dialkylated product alongside the main product, 2,6-diethylaniline (B152787). lookchem.com This was attributed to the presence of butene in the reaction mixture, highlighting that control over reactants and potential side reactions is essential for targeted yield optimization in direct synthesis approaches. lookchem.com

Chemical Reactivity and Derivatization Pathways of 2 Ethyl 6 Sec Butylaniline

Condensation Reactions for Functional Material Precursors

Condensation reactions involving the primary amine group of 2-Ethyl-6-sec-butylaniline are a key pathway to producing valuable dye molecules. The steric shielding provided by the ortho-alkyl groups can enhance the stability of the resulting products. These reactions are particularly important in the synthesis of anthraquinone-based dyes, where the aniline (B41778) derivative is condensed with an anthraquinone (B42736) core to create colored compounds with specific properties for various applications.

The synthesis of substituted aminoanthraquinones for use as solvent dyes can be achieved by reacting 1,4-dihydroxyanthraquinone (quinizarin) with aromatic amines like this compound. google.com To facilitate this condensation, a mixture of quinizarin (B34044) and its reduced form, 2,3-dihydro-1,4-dihydroxyanthraquinone (leucoquinizarin), is often used. google.com The leuco form is typically used in amounts ranging from 1% to 90% by weight of the total quinizarin mixture. google.com

The reaction is generally carried out in the presence of the amine reactant, which can also serve as the solvent, and often employs a condensation assistant or catalyst, such as boric acid. google.com The process involves heating the mixture to temperatures between 115°C and 145°C for several hours, during which the water formed in the reaction is distilled off. google.com Following the condensation, an oxidation step, often involving the introduction of air in the presence of a base like potassium hydroxide (B78521) (KOH), is performed to convert any remaining leuco forms to the final anthraquinone dye structure. google.com While specific examples with this compound are detailed in patent literature for similar structures like 2-methyl-6-ethylaniline, the general methodology is directly applicable. google.com The condensation can lead to either mono- or di-substitution on the anthraquinone core, depending on the reaction stoichiometry.

Table 1: Reaction Parameters for Condensation of Aromatic Amines with Quinizarin

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | 1,4-Dihydroxyanthraquinone (Quinizarin), Leucoquinizarin, Aromatic Amine | google.com |

| Catalyst | Boric Acid | google.com |

| Temperature | 115°C - 145°C | google.com |

| Reaction Time | ~6 - 12 hours | google.com |

| Oxidation Step | Introduction of air with KOH | google.com |

Acid dyes based on the anthraquinone structure can be prepared using this compound as a key intermediate. google.com The synthesis involves a two-step process: first, a condensation reaction with 1,4-dihydroxyanthraquinone, and second, a sulfonation reaction to introduce sulfonic acid groups, which confer water solubility and affinity for fibers like wool. google.com

The initial condensation can be controlled to produce either a mono- or di-substituted product, such as 1-hydroxy-4-(2-ethyl-6-sec-butylphenylamino)anthraquinone or 1,4-bis(2-ethyl-6-sec-butylphenylamino)anthraquinone. google.com This reaction is followed by sulfonation using sulfuric acid (oleum). google.com For instance, 1,4-bis(2-ethyl-6-sec-butylphenylamino)anthraquinone is treated with 103% oleum at around 70°C for approximately 2 hours. google.com The resulting sulfonated product is then isolated by precipitation in ice water, filtered, and dried to yield the final acid dye. google.com These dyes produce vibrant blue or purple shades on wool fabrics and exhibit good fastness properties. google.com

Table 2: Synthesis and Properties of an Anthraquinone Acid Dye

| Step | Reagents | Conditions | Product | Wavelength of Max. Absorption (λmax) | Source |

|---|---|---|---|---|---|

| Condensation | 1,4-Dihydroxyanthraquinone, this compound | N/A | 1,4-bis(2-ethyl-6-sec-butylphenylamino)anthraquinone | N/A | google.com |

| Sulfonation | Product from above, 103% Oleum, Sulfuric Acid | 70°C, 2 hours | Final Acid Dye | 628.0 nm, 582.0 nm | google.com |

Polymerization Reactions

This compound can undergo polymerization, specifically oxidative polymerization, to form conductive polymers. The resulting polymer, a derivative of polyaniline (PANI), possesses modified properties due to the presence of the bulky ortho-alkyl substituents. These groups influence the polymerization process itself as well as the morphology, solubility, and conductivity of the final polymer.

Poly[2-(sec-butyl)aniline] (PSBA) can be synthesized via the chemical oxidative polymerization of the 2-sec-butylaniline (B1295110) monomer. acs.org This process is typically carried out at low temperatures (e.g., 0°C) in an acidic aqueous medium. acs.org A common oxidant used for this reaction is ammonium persulfate (APS). acs.org

The reaction often includes a chiral dopant, such as (+)- or (-)-camphorsulfonic acid (HCSA), which not only provides the acidic environment necessary for polymerization but can also induce chirality in the final polymer structure. acs.org An initiator, for example N-phenyl-1,4-phenylenediamine (NPPD), may also be added in small molar percentages to facilitate the reaction. acs.org The polymerization is initiated by mixing the monomer solution (dissolved in the acid) with the oxidant solution at a controlled temperature. acs.org The resulting PSBA polymer can be obtained with a number average molecular weight of around 4680 g/mol . acs.org

The presence of bulky substituents, such as the sec-butyl group at the ortho-position of the aniline monomer, has a significant impact on polymerization. acs.orgrsc.org This steric hindrance generally decreases the reactivity of the monomer compared to unsubstituted aniline. acs.org The bulky groups can impede the approach of the oxidant and the coupling of monomer units, which can complicate the formation of high molecular weight polymers and specific morphologies like nanofibers. acs.org

Furthermore, the presence of alkyl groups increases the steric strain between adjacent aromatic rings in the polymer chain. nih.gov This leads to an increase in the torsion angle (dihedral angle) between the rings, which in turn reduces the degree of π-electron conjugation along the polymer backbone. rsc.orgnih.gov A decrease in conjugation typically results in lower electrical conductivity for the substituted polymer compared to pure polyaniline. nih.gov However, a significant advantage of incorporating such bulky groups is the increased solubility of the resulting polymer in common organic solvents, which is a major limitation for unsubstituted polyaniline. rsc.org

Despite the challenges posed by steric hindrance, it is possible to synthesize PSBA with a uniform nanofibrillar morphology under specific conditions. acs.org The formation of such nanostructures is highly dependent on the polymerization parameters. For PSBA, a successful method involves the in situ chemical oxidative polymerization of the racemic monomer in the presence of a chiral dopant like HCSA at a low monomer concentration (e.g., 0.025 M) and a temperature of 0°C. acs.org

The resulting polymer exhibits a uniform nanofibrillar structure with an average fiber diameter of approximately 55 nm. acs.org It has been noted that other common methods for creating polyaniline nanostructures, such as interfacial polymerization or rapid mixing of reactants, have not been successful for producing nanofibrillar PSBA, highlighting the difficulty imposed by the bulky 2-sec-butyl substituent. acs.org The specific interaction between the dopant and the monomer under controlled, slow polymerization conditions is crucial for guiding the self-assembly of the polymer chains into these ordered nanostructures. acs.org

Formation of Multi-component Systems and Complexes

The reactivity of this compound is significantly influenced by the presence of two ortho-alkyl substituents, which create steric hindrance around the amino group. This steric shielding affects its participation in various chemical transformations, leading to specific derivatization pathways and the formation of unique multi-component systems and complexes.

The formation of methylene-bis-aniline compounds is a characteristic reaction of anilines that possess an unsubstituted para-position. For sterically hindered anilines like this compound, this reaction typically proceeds via an acid-catalyzed condensation with a formaldehyde source. The bulky ethyl and sec-butyl groups at the ortho positions effectively block reactions at those sites and direct the electrophilic substitution to the para position, resulting in the formation of a methylene (B1212753) bridge connecting two aniline units.

A common synthetic route involves reacting the aniline hydrochloride with a formaldehyde equivalent, such as dimethyl sulfoxide (B87167) (DMSO) or paraformaldehyde, in a suitable solvent at elevated temperatures. youtube.com For instance, the reaction of 2,6-diethylaniline (B152787) hydrochloride with DMSO at 125°C leads to the complete conversion to 4,4'-methylenebis(2,6-diethylaniline) within 90 minutes. youtube.com A similar pathway is expected for this compound, yielding 4,4'-methylenebis(this compound). These methylene-bis derivatives are of significant interest as curing agents for resins and as building blocks for sterically demanding ligands in catalysis. researchgate.netgoogle.com

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,6-diethylaniline hydrochloride | Dimethyl sulfoxide (DMSO) | 125°C, 90 min | 4,4'-methylenebis(2,6-diethylaniline) | Quantitative Conversion youtube.com |

| 3-chloro-2,6-diethylaniline | Paraformaldehyde, HCl (aq) | 353 K, 3 h | 4,4'-methylenebis(3-chloro-2,6-diethylaniline) | 93% researchgate.net |

The incorporation of sulfur linkages to form thiobis-aniline structures represents another important derivatization pathway. The reaction of anilines with sulfur chlorides, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), can lead to the formation of molecules containing sulfur bridges. For example, the reaction of anilines with S₂Cl₂ in the presence of a base is a key step in the Herz reaction, which produces 1,2,3-benzodithiazolium salts, precursors to ortho-aminothiophenols. wikipedia.org

The direct synthesis of thiobis- and tetrathiobis-anilines from sterically hindered anilines like this compound typically involves reaction with a sulfurating agent. The reaction of aromatic compounds with sulfur monochloride can introduce C-S bonds. wikipedia.org While specific literature on the tetrathiobis derivative of this compound is scarce, analogous reactions with other aromatic compounds suggest that controlling the stoichiometry of the sulfurating agent and the reaction conditions is crucial to achieving the desired polysulfide linkage. The reaction likely proceeds via electrophilic substitution at the para-positions of two aniline molecules, followed by the formation of the tetrasulfide bridge.

| Reactant | Reagent | General Product Type | Key Intermediate |

|---|---|---|---|

| Aniline | Sulfur Monochloride (S₂Cl₂) / NaOH | Thioindigo Dyes | Herz Salt (1,2,3-benzodithiazolium chloride) wikipedia.org |

| Phenol | Sulfur Dichloride (SCl₂) | 4,4'-thiodiphenol | - |

Hydrogen/deuterium (H/D) exchange is a powerful technique for probing the reactivity of specific hydrogen atoms within a molecule. youtube.com In this compound, several types of protons are susceptible to exchange under catalytic conditions. The two protons on the amino group (-NH₂) are labile and will readily exchange in the presence of a deuterium source like D₂O.

More significantly, hydrogens on the aromatic ring can undergo exchange with the aid of a metal catalyst. Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts (e.g., Adams' catalyst) are effective for this transformation. reddit.com The exchange typically occurs at positions that are electronically activated and sterically accessible. For this compound, the protons at the meta- and para-positions of the aromatic ring are candidates for catalytic H/D exchange. The ortho positions are sterically shielded by the alkyl groups, making exchange at these sites less likely. The mechanism involves the oxidative addition of the C-H bond to the metal surface, followed by reductive elimination with a deuterium species. nih.gov

| Proton Location | Exchangeability | Typical Conditions |

|---|---|---|

| Amino (-NH₂) | High (labile) | Simple dissolution in D₂O |

| Aromatic (meta, para) | Moderate to High | Heterogeneous catalyst (e.g., Pd/C, PtO₂) in D₂O, heat reddit.com |

| Alkyl (ethyl, sec-butyl) | Low | Requires more forcing conditions or specific catalysts |

The aromatic ring of this compound can act as an η⁶-ligand, donating electron density from its π-system to a transition metal center to form an organometallic complex. A classic example of this type of complexation is the formation of aniline-tricarbonylchromium complexes, (η⁶-aniline)Cr(CO)₃. researchgate.netgoogle.com

These complexes are typically synthesized by heating the aniline derivative with hexacarbonylchromium, Cr(CO)₆, in a high-boiling inert solvent like di-n-butyl ether. The tricarbonylchromium group acts as a strong electron-withdrawing group, which significantly alters the reactivity of the coordinated aniline ring, making it more susceptible to nucleophilic attack and increasing the acidity of its ring and benzylic protons. Although the bulky ortho-substituents in this compound might slightly hinder the rate of complexation, the formation of the corresponding (η⁶-2-ethyl-6-sec-butylaniline)tricarbonylchromium(0) complex is expected. The properties of such a complex can be inferred from studies on similarly substituted anilines. google.com

| Complex Type | Typical Synthesis Method | Key Spectroscopic Feature (IR) | Effect on Ligand Reactivity |

|---|---|---|---|

| (η⁶-arene)Cr(CO)₃ | Arene + Cr(CO)₆, heat | Two strong C-O stretching bands ~1800-2000 cm⁻¹ | Increased electrophilicity of the aromatic ring |

Advanced Applications and Functional Materials Derived from 2 Ethyl 6 Sec Butylaniline

Pigments and Dyes

2-Ethyl-6-sec-butylaniline is a key intermediate in the synthesis of anthraquinone-based colorants. The steric hindrance provided by the ethyl and sec-butyl groups on the aniline (B41778) ring can enhance the stability and solubility of the final dye molecule, making it suitable for various demanding applications.

Substituted aminoanthraquinones derived from compounds like this compound are used to create solvent dyes with high performance and stability. These dyes are synthesized through the condensation reaction of anilines with quinizarin (B34044) (1,4-dihydroxyanthraquinone), often in the presence of its leuco form (2,3-dihydro-1,4-dihydroxyanthraquinone) and a boric acid catalyst. google.comgoogle.com The resulting products are intensely colored and exhibit good solubility in organic solvents and polymers. ranbarr.com

These characteristics make them ideal for coloring a variety of non-polar materials. Anthraquinone (B42736) solvent dyes are widely used for the transparent dyeing of plastics and resins such as polystyrene (PS), polycarbonate (PC), polyester (B1180765) (PET), and polymethyl methacrylate (B99206) (PMMA). ranbarr.com Their applications also extend to coloring hydrocarbon products like solvents, oils, and petrol. wikipedia.org The high thermal stability and lightfastness of these dyes ensure that the colored materials maintain their vibrant hue during processing and end-use. ranbarr.com

| Property | Description | Relevance to Application |

|---|---|---|

| Solubility | Readily dissolves in organic solvents, polymers, and hydrocarbons. ranbarr.com | Enables uniform, transparent coloring of plastics, oils, and resins. |

| Color | Provides bright, saturated, and transparent hues. ranbarr.com | Ideal for applications where clarity and vibrant color are required. |

| Stability | Exhibits good resistance to high temperatures and light. ranbarr.com | Ensures color integrity during high-temperature plastic processing and prevents fading upon sun exposure. |

| Compatibility | Shows excellent compatibility with a wide range of polymers including PS, PC, PET, and ABS. ranbarr.com | Allows for versatile use across numerous plastic and resin-based products. |

When the aminoanthraquinone structure derived from this compound is further modified through sulfonation, it is converted into an acid dye. This process involves introducing sulfonic acid groups (-SO₃H) onto the aniline ring of the dye molecule. This chemical modification renders the dye anionic and water-soluble, making it suitable for dyeing protein fibers like wool.

A patented process describes the synthesis of such dyes by first reacting 2-ethyl-6-sec-butyl aniline with 1,4-dihydroxyanthraquinone and its leuco compound. The resulting intermediate is then sulfonated to produce the final acid dye. These dyes are applied from an acidic bath, where an ionic bond forms between the anionic sulfonic acid groups on the dye and the protonated amino groups (-NH₃⁺) in the wool fibers. This strong interaction results in dyeings with good fastness properties, yielding glow blue or bright purple shades on wool and wool fabrics.

Polymer Science and Conductive Materials

The chiral nature of the 2-sec-butylaniline (B1295110) monomer (a closely related compound) makes it a valuable precursor for synthesizing optically active conductive polymers. These polymers combine the electrical properties of traditional conducting polymers like polyaniline with unique chiroptical characteristics.

Researchers have successfully synthesized optically active nanofibers of poly[2-(sec-butyl)aniline] (PSBA) through in-situ chemical oxidative polymerization. researchgate.netnih.gov In this process, a racemic monomer, (±)-2-sec-buthylaniline, is polymerized in the presence of a chiral dopant, such as (+)- or (−)-camphorsulfonic acid (HCSA). nih.govacs.org The chiral dopant induces a preferred helical conformation (either right-handed or left-handed) in the polymer chains, rendering the bulk material optically active. nih.gov

This enantioselective polymerization yields a polymer with a uniform nanofibrillar morphology. researchgate.netnih.gov The resulting nanofibers possess good solubility in organic solvents, a significant advantage over the parent polyaniline (PANI), which is notoriously difficult to process. researchgate.netacs.org

| Parameter | Finding | Source |

|---|---|---|

| Synthesis Method | In-situ chemical oxidative polymerization of (±)-2-sec-buthylaniline. nih.gov | nih.gov |

| Chiral Dopant | (+)- or (−)-Camphorsulfonic acid (HCSA). nih.gov | nih.gov |

| Morphology | Uniform nanofibrillar structure. nih.gov | nih.gov |

| Average Fiber Diameter | 55 nm. nih.govacs.org | nih.govacs.org |

| Number Average Molecular Weight | 4680 g/mol. nih.govacs.org | nih.govacs.org |

The development of poly[(±)-2-sec-butyl aniline] is being actively explored for its potential use in polymer photovoltaic devices. researchgate.net Research is underway to utilize this chiral polymer as the active layer in the first generation of chiral polymer solar cells. researchgate.netcivilica.com The unique helical structure of chiral polymers can influence charge transport and interaction with polarized light, potentially offering new pathways to enhance solar cell efficiency. The use of a single chiral polymer layer simplifies the device architecture, which could lead to lower manufacturing costs and improved stability compared to traditional multi-layer solar cells. researchgate.net

Polyaniline and its derivatives are highly regarded as active materials for chemical and biological sensors due to their unique properties. bohrium.com Their electrical conductivity is highly sensitive to changes in their immediate environment, a phenomenon rooted in their redox and doping/de-doping characteristics. bohrium.com When exposed to certain analytes, the polymer's oxidation state or protonation level can change, leading to a measurable change in its resistance or electrochemical potential.

As a soluble and functional derivative, poly[2-(sec-butyl)aniline] is a promising candidate for these applications. Its nanofiber morphology provides a high surface-area-to-volume ratio, which is advantageous for enhancing sensor sensitivity and response time. The potential to create chiral-specific sensors adds another dimension to its utility, opening possibilities for detecting and distinguishing between chiral biological molecules. nih.gov

Potential in Asymmetric Electrochemical Recognition and Membrane Separation Technologies

Extensive research into the applications of this compound and its derivatives has not yielded significant findings in the areas of asymmetric electrochemical recognition and membrane separation technologies. Currently, there is a lack of published literature or patents that specifically detail the use of this compound or its direct derivatives for creating chiral electrodes for enantioselective recognition or for the development of advanced separation membranes.

While the broader class of aniline derivatives, particularly polyaniline, has been investigated for membrane applications, specific research incorporating this compound into these materials has not been identified. Similarly, the field of asymmetric electrochemical recognition is an advancing area of analytical chemistry, but to date, there is no available research indicating the use of this compound in the development of chiral sensors or recognition platforms.

Further research may explore the potential of incorporating the specific steric and electronic properties of this compound into functional materials for these advanced applications. However, at present, this remains a speculative area with no concrete research to report.

Lubricant and Additive Chemistry

Antioxidant and Oxidative Deterioration Inhibition in Lubricating and Industrial Oils via Derived Structures

While specific research on lubricant additives derived directly from this compound is not extensively documented in publicly available literature, the broader class of sterically hindered aromatic amines is well-established for its antioxidant properties in lubricating and industrial oils. mdpi.com These compounds function as radical scavengers, which are crucial in preventing the oxidative degradation of base oils. mdpi.com

The antioxidant mechanism of aromatic amines involves the donation of a hydrogen atom from the N-H group to reactive peroxy radicals (ROO•) that are formed during the initial stages of oil oxidation. mdpi.com This process neutralizes the highly reactive radicals, thereby interrupting the chain reaction of oxidation and preventing the formation of harmful sludge, varnish, and acidic byproducts that can compromise the performance and lifespan of the lubricant. learnoilanalysis.com

The effectiveness of aromatic amine antioxidants is significantly influenced by the steric hindrance around the nitrogen atom. The presence of bulky alkyl groups, such as the ethyl and sec-butyl groups in this compound, can enhance the stability of the resulting aminyl radical, preventing it from initiating new oxidation chains. This structural feature is a key principle in the design of high-performance antioxidant additives. mdpi.com

Alkylated diphenylamines are another class of aromatic amine antioxidants that have been extensively studied and are commercially significant. researchgate.netresearchgate.net The principles governing their function are analogous to those of sterically hindered anilines. The combination of different types of antioxidants, such as aromatic amines and hindered phenols, can lead to synergistic effects, providing enhanced protection against oxidation. learnoilanalysis.com

Table 1: General Classes of Antioxidant Additives for Lubricants

| Antioxidant Class | Primary Function | Mechanism of Action | Examples |

| Aromatic Amines | Radical Scavenger | Donates a hydrogen atom to peroxy radicals, interrupting the oxidation chain reaction. | Alkylated Diphenylamines, Sterically Hindered Anilines |

| Hindered Phenols | Radical Scavenger | Donates a hydrogen atom from the hydroxyl group to neutralize free radicals. | 2,6-di-tert-butylphenol, Butylated Hydroxytoluene (BHT) |

| Peroxide Decomposers | Peroxide Neutralization | Converts hydroperoxides into non-radical, stable products. | Organosulfur compounds, Organophosphorus compounds |

| Metal Deactivators | Metal Ion Chelation | Forms stable complexes with metal ions (e.g., copper, iron) that can catalyze oxidation. | Benzotriazole derivatives, N,N'-disalicylidene-1,2-propanediamine |

Discoloration Inhibition in Aromatic Amines

Aromatic amines, including this compound, are susceptible to discoloration over time, particularly when exposed to air and light. This discoloration is an initial indication of oxidative degradation, which can affect the quality and performance of the material. The inhibition of this process is of significant commercial importance.

Research has shown that the incorporation of small amounts of certain substituted phenols, particularly sterically hindered phenols, can effectively inhibit the discoloration of substituted aromatic amines. google.com These phenolic compounds act as stabilizers by interrupting the oxidative processes that lead to the formation of colored byproducts.

The degree of substitution on the aromatic amine can influence the effectiveness of the discoloration inhibitor. Generally, aromatic amines with a greater degree of alkyl substitution experience a higher level of protection from discoloration when a suitable inhibitor is added. google.com For instance, a 2,6-dialkylaniline would be better protected than a mono-alkylaniline. google.com

One of the most effective and widely used discoloration inhibitors for aromatic amines is 2,6-di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene (BHT). google.com The solubility of these phenolic inhibitors in the aromatic amine is a practical consideration, with many being at least 40% soluble by weight. google.com In some cases, gentle heating can aid in the dissolution of the inhibitor. google.com

Table 2: Effectiveness of a Discoloration Inhibitor in an Aromatic Amine

| Aromatic Amine | Discoloration Inhibitor | Inhibitor Concentration (% by weight) | Observation after Six Months |

| 2-Methyl-6-ethylaniline | Butylated Hydroxy Toluene (BHT) | 0.108% | Remained clear and colorless ("water white") |

| 2-Methyl-6-ethylaniline | None (unprotected) | 0% | Became off-colored or straw-colored within one week |

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Ethyl 6 Sec Butylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For 2-Ethyl-6-sec-butylaniline, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution. acs.org

In ¹H NMR spectroscopy of this compound, each unique proton or group of equivalent protons in the molecule generates a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration value provide a wealth of structural information. The steric hindrance caused by the bulky ortho-substituents influences the chemical environment of the protons.

The aromatic region is expected to show signals for the three adjacent protons on the benzene (B151609) ring. The -NH₂ protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aliphatic regions will contain signals corresponding to the ethyl and sec-butyl groups, with characteristic multiplicities due to spin-spin coupling with neighboring protons. For instance, the -CH₂- of the ethyl group will appear as a quartet, while its -CH₃ group will be a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.2 | Multiplet |

| NH₂ | 3.5 - 4.5 | Broad Singlet |

| Ar-CH(CH₃)CH₂CH₃ (sec-butyl) | 2.7 - 3.0 | Sextet |

| Ar-CH₂CH₃ (ethyl) | 2.5 - 2.8 | Quartet |

| CH(CH₃)CH₂CH₃ (sec-butyl) | 1.5 - 1.8 | Multiplet |

| Ar-CH₂CH₃ (ethyl) | 1.2 - 1.4 | Triplet |

| CH(CH₃)CH₂CH₃ (sec-butyl) | 1.1 - 1.3 | Doublet |

Note: Predicted values are based on analogous structures such as 2-ethylaniline (B167055) and 2,6-diethylaniline (B152787). chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule. The aromatic carbons attached to the alkyl groups and the amino group will have characteristic shifts, as will the remaining aromatic carbons. The aliphatic carbons of the ethyl and sec-butyl groups will appear in the upfield region of the spectrum. Data from similar compounds like 2,6-dimethylaniline (B139824) can be used to predict the approximate chemical shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | 142 - 145 |

| Aromatic C-Ethyl | 130 - 133 |

| Aromatic C-sec-Butyl | 135 - 138 |

| Aromatic C-H | 115 - 128 |

| Ar-CH(CH₃)CH₂CH₃ (sec-butyl) | 30 - 33 |

| Ar-CH₂CH₃ (ethyl) | 23 - 26 |

| CH(CH₃)CH₂CH₃ (sec-butyl) | 28 - 31 |

| CH(CH₃)CH₂CH₃ (sec-butyl) | 20 - 23 |

| Ar-CH₂CH₃ (ethyl) | 13 - 16 |

Note: Predicted values are based on general substituent effects and data from analogous compounds. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₉N, corresponding to a molecular weight of approximately 177.29 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 177. The fragmentation pattern is influenced by the structure. Common fragmentation pathways for alkyl-substituted anilines include benzylic cleavage. Therefore, significant fragment ions might be expected from the loss of a methyl group (M-15) from the sec-butyl substituent, leading to a peak at m/z 162, or the loss of an ethyl group (M-29), resulting in a peak at m/z 148.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and FT-Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound would display several key absorption bands. The primary amine (-NH₂) group gives rise to a characteristic pair of stretching vibrations. Aromatic C-H stretching appears at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and sec-butyl groups is observed just below 3000 cm⁻¹. vscht.cz The presence of the benzene ring is confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (typically two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl & sec-Butyl groups | 2850 - 2970 |

| C=C Stretch | Aromatic Ring | 1450 - 1620 |

Note: Ranges are based on typical values for substituted anilines. cdnsciencepub.cominstanano.com

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the aromatic ring. The C-C bond vibrations within the alkyl substituents would also be Raman active. This technique can be particularly useful for analyzing the carbon framework of the molecule, providing data that corroborates the findings from FT-IR and NMR. researchgate.net

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy encompasses techniques that measure the absorption of electromagnetic radiation in the ultraviolet and visible regions of the spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals within a molecule. For compounds like this compound, these techniques are invaluable for probing the electronic structure, identifying chromophoric groups, and investigating chiral properties.

Ultraviolet-Visible (UV-Vis) Absorption for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing molecules containing chromophores—the parts of a molecule responsible for its color by absorbing light. In this compound, the primary chromophore is the aniline (B41778) ring system. The absorption of UV light by this system results in electronic transitions, typically π → π* transitions associated with the aromatic ring.

The substitution pattern on the aniline ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. The ethyl and sec-butyl groups at the ortho-positions are alkyl groups, which act as weak electron-donating groups through an inductive effect. This electron donation slightly destabilizes the highest occupied molecular orbital (HOMO) and stabilizes the lowest unoccupied molecular orbital (LUMO), leading to a smaller energy gap. Consequently, a bathochromic shift (a shift to longer wavelengths) is expected for the absorption maxima of this compound compared to unsubstituted aniline.

Theoretical studies on various substituted anilines have shown how modifications to donor/acceptor strength and conjugation length alter their optical properties. mq.edu.au While specific experimental data for this compound is not extensively published, the expected UV-Vis absorption characteristics can be inferred from the known effects of alkyl substitution on the aniline chromophore.

| Compound | Key Substituents | Expected Effect on λmax | Rationale |

|---|---|---|---|

| Aniline | -H | Baseline | Unsubstituted aromatic amine chromophore. |

| 2-Ethylaniline | -C2H5 (ortho) | Bathochromic Shift (Red Shift) | Electron-donating inductive effect of the ethyl group. |

| This compound | -C2H5, -CH(CH3)C2H5 (di-ortho) | Enhanced Bathochromic Shift | Combined inductive effects of two alkyl groups. Steric hindrance may cause a slight hypsochromic shift by twisting the amino group out of the plane of the ring, but the inductive effect is generally dominant. |

Circular Dichroism (CD) Spectroscopy for Chirality and Optical Activity

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. acs.org It measures the differential absorption of left- and right-circularly polarized light. A molecule must be chiral (non-superimposable on its mirror image) and optically active to produce a CD signal.

The compound this compound is inherently chiral due to the presence of a stereocenter in the sec-butyl group (-CH(CH3)C2H5). Therefore, its enantiomers will produce mirror-image CD spectra. A positive CD signal (a Cotton effect) indicates that the molecule preferentially absorbs one handedness of circularly polarized light over the other at a specific wavelength.

CD spectroscopy can be used to:

Confirm Chirality: The presence of a CD signal confirms the chiral nature of the sample.

Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Assign Absolute Configuration: By comparing experimental CD spectra with theoretical calculations (e.g., using time-dependent density functional theory), the absolute configuration (R or S) of the stereocenter can often be determined. rsc.org

Chromatographic and Separation Techniques

Chromatography is essential for the purification, separation, and analysis of this compound and its related derivatives or polymers. Advanced techniques are particularly crucial for resolving complex mixtures, separating closely related isomers, and determining key physical properties like molecular weight distribution in polymers.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. campoly.comshimadzu.com If this compound were used as a monomer to synthesize a substituted polyaniline, GPC would be the primary technique to characterize the resulting polymer's molecular weight averages (such as number-average Mn and weight-average Mw) and its polydispersity index (PDI = Mw/Mn). polyanalytik.com

The principle of GPC involves separating polymer molecules based on their hydrodynamic volume in solution. infinitalab.com A solution of the polymer is passed through a column packed with porous gel; larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.

A significant challenge in the GPC analysis of polyanilines is their limited solubility. researchgate.net Often, a solvent like N-methyl-2-pyrrolidone (NMP), sometimes containing lithium chloride (LiCl) to prevent aggregation, is required to dissolve the polymer for analysis. kpi.ua The molecular weight is determined by calibrating the instrument with polymer standards of known molecular weight, such as polystyrene or poly(vinyl pyridine). kpi.uaworktribe.com

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Mn (Number-Average Molecular Weight) | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. | Sensitive to the number of smaller molecules in the sample. |

| Mw (Weight-Average Molecular Weight) | An average that is more sensitive to the larger, heavier molecules in the sample. | Correlates with physical properties like tensile strength. |

| PDI (Polydispersity Index) | The ratio Mw/Mn. | A measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample. |

| Mp (Peak Molecular Weight) | The molecular weight at the highest point of the elution curve. | Represents the most common molecular weight in the sample. |

Advanced Gas Chromatography (e.g., GC×GC-TOF-MS) for Isomer Separation and Complex Mixture Analysis

The separation of positional isomers of substituted anilines can be a significant analytical challenge due to their similar boiling points and polarities. researchgate.netresearchgate.net Advanced gas chromatography techniques are often required for their effective resolution. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) is a particularly powerful tool for this purpose.

In a GC×GC system, analytes are subjected to two distinct separation stages:

First Dimension (1D): A standard capillary GC column, typically non-polar, separates compounds based primarily on their boiling points and volatility.

Second Dimension (2D): Effluent from the first column is collected and periodically injected into a second, much shorter column with a different stationary phase (e.g., more polar). This separation is very fast and is based on a different property, such as polarity.

This two-tiered separation spreads the components across a two-dimensional plane, providing a massive increase in peak capacity and resolving power compared to conventional one-dimensional GC. uta.edu This allows for the separation of co-eluting isomers that would be unresolved in a standard GC analysis. researchgate.netthermofisher.com The high-speed data acquisition of a TOF-MS detector is necessary to capture the very narrow peaks produced by the second dimension, providing full mass spectra for confident peak identification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation and Charge Site Shielding Effects

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a gas-phase analytical technique that separates ions based on their size, shape, and charge, offering an additional dimension of separation to mass spectrometry alone. chemrxiv.orgnih.gov This method is exceptionally well-suited for differentiating isomers, which have identical masses and cannot be distinguished by MS alone. nih.govnih.gov

When analyzing isomers of this compound, the protonated molecules ([M+H]+) would be introduced into the ion mobility cell. Here, they travel through a buffer gas under the influence of a weak electric field. uni-hannover.de An ion's velocity, and thus its drift time, depends on its collision cross-section (CCS)—a measure of its rotational average projected area. Compact ions travel faster (shorter drift time) than more elongated or "fluffy" ions of the same mass and charge. chemrxiv.org

The substitution pattern on the aniline ring directly impacts the ion's shape and its CCS. For this compound, the two bulky alkyl groups are positioned ortho to the amino group, which is the most likely site of protonation in the gas phase. This di-ortho substitution creates significant steric hindrance around the charge center. This phenomenon, known as charge site shielding , can reduce the ion's interaction with the neutral drift gas molecules, potentially leading to a shorter drift time (smaller apparent CCS) compared to an isomer where the charge is more exposed (e.g., 4-ethyl-2-sec-butylaniline). Studies on other substituted anilines have confirmed the ability of IMS-MS to resolve isomers based on these subtle structural differences. uni-hannover.dedntb.gov.ua

| Isomer Type | Structural Difference | Expected IMS-MS Differentiation | Rationale |

|---|---|---|---|

| This compound | Di-ortho substitution | Potentially shorter drift time / smaller CCS | High steric hindrance around the protonated amino group leads to significant charge site shielding. |

| 2-Ethyl-4-sec-butylaniline (Hypothetical) | Ortho and para substitution | Intermediate drift time / CCS | Less steric hindrance around the charge site compared to the di-ortho isomer. |

| 4-Ethyl-2-sec-butylaniline (Hypothetical) | Para and ortho substitution | Intermediate drift time / CCS | Similar steric environment to the 2,4-isomer. |

| 3-Ethyl-5-sec-butylaniline (Hypothetical) | Di-meta substitution | Potentially longer drift time / larger CCS | Minimal steric hindrance around the amino group, leading to a more exposed charge site and greater interaction with the drift gas. |

X-ray Diffraction for Crystalline Structure Analysis of Derived Polymers

The introduction of bulky and asymmetric substituents like the ethyl and sec-butyl groups at the ortho-positions of the aniline monomer sterically hinders the planarity and close packing of the resulting polymer chains. This steric hindrance generally leads to a reduction in the degree of crystallinity compared to unsubstituted polyaniline. researchgate.net The resulting polymers are often semi-crystalline, featuring crystalline domains embedded within a larger amorphous matrix. nih.gov The XRD patterns of such polymers typically exhibit a combination of broad, diffuse halos characteristic of the amorphous regions and sharper Bragg diffraction peaks corresponding to the ordered crystalline domains. icdd.com

Analysis of the XRD patterns allows for the determination of key structural parameters. The positions of the diffraction peaks (2θ) are used to calculate the d-spacing (interplanar spacing) via Bragg's Law (nλ = 2d sinθ). The sharpness of these peaks, quantified by the full width at half maximum (FWHM), can be used in the Debye-Scherrer equation to estimate the average size of the crystalline domains (crystallites). researchgate.net For instance, broader peaks are indicative of smaller crystallites and a less ordered structure.

Detailed research findings on analogous substituted polyaniline systems demonstrate that the inter-chain separation and crystallite size are highly dependent on the substituent groups. While specific data for poly(this compound) is not extensively published, analysis of structurally related polymers provides a framework for expected results. The bulky alkyl groups in poly(this compound) would likely result in a larger inter-chain separation compared to less substituted polyanilines, influencing the material's electronic and physical properties.

The data presented in the table below is a representative example, illustrating the type of information that can be obtained from the XRD analysis of a semi-crystalline polymer derived from a substituted aniline. The diffraction angles (2θ), corresponding d-spacings, and calculated crystallite sizes provide a quantitative measure of the polymer's crystalline structure.

Interactive Data Table: Representative XRD Data for a Polymer Derived from Substituted Aniline

| Diffraction Peak (2θ) | d-spacing (Å) | FWHM (degrees) | Crystallite Size (nm) | Miller Indices (hkl) - Hypothetical |

| 15.2 | 5.82 | 1.5 | 5.4 | (110) |

| 20.5 | 4.33 | 1.2 | 6.8 | (200) |

| 25.1 | 3.54 | 1.8 | 4.5 | (211) |

This quantitative analysis is crucial for establishing structure-property relationships. For example, a higher degree of crystallinity and larger crystallite size can impact the polymer's mechanical strength, thermal stability, and conductivity. By systematically studying these parameters, researchers can tailor the synthesis of polymers derived from this compound to achieve desired material characteristics for specific applications, such as in sensors or as anti-corrosion coatings. researchgate.net

Stereochemical Considerations and Chiral Synthesis Involving 2 Ethyl 6 Sec Butylaniline

Intrinsic Chirality of the 2-sec-Butyl Moiety

The chirality of 2-Ethyl-6-sec-butylaniline originates from the sec-butyl group attached to the aniline (B41778) ring at the C2 position. A sec-butyl group consists of a central carbon atom bonded to a methyl group, an ethyl group, a hydrogen atom, and the point of attachment to the rest of the molecule (in this case, the aniline ring). This central carbon atom is a stereocenter, meaning it is bonded to four different substituents.

Due to this stereocenter, the sec-butyl group can exist in two non-superimposable mirror-image forms, known as enantiomers: (R)-2-butylaniline and (S)-2-butylaniline. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers. When synthesized from achiral starting materials without the influence of a chiral agent, it is typically produced as a racemic mixture, which is a 50:50 mixture of the two enantiomers. libretexts.org Such a mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. libretexts.org

Enantioselective Polymerization for Optically Active Materials

While the monomer itself is chiral, creating an optically active polymer from a racemic mixture of (±)-2-sec-butylaniline requires a method that favors the incorporation of one enantiomer over the other or induces a preferred helical conformation in the polymer chain. researchgate.net This can be achieved through enantioselective polymerization. Research on the related compound, poly[2-(sec-butyl)aniline] (PSBA), demonstrates that optically active polymer nanofibers can be produced from a racemic monomer through in situ chemical oxidative polymerization. researchgate.netacs.org

A key strategy for inducing optical activity during polymerization is the use of a chiral dopant. In the case of PSBA, (+)- or (-)-camphor (B167293) sulfonic acid (HCSA) has been successfully used as a chiral dopant. researchgate.netacs.org The polymerization of racemic (±)-2-sec-butylaniline in the presence of HCSA can lead to an optically active polymer. researchgate.net

The success of this enantioselective polymerization is highly dependent on the reaction conditions, particularly the concentration of the chiral dopant. Studies have shown that while a nanofibrillar structure could be obtained at a 1.0 M HCSA concentration, the resulting polymer did not exhibit optical activity. acs.org However, when the concentration was increased to 1.5 M HCSA, the resulting PSBA nanofibers were optically active. researchgate.netacs.org The mirror-imaged circular dichroism (CD) spectra for polymers synthesized with (+)-HCSA and (-)-HCSA confirm that the two polymers are optically active enantiomers. researchgate.netacs.org This indicates that the chiral dopant induces a single-handed helical conformation in the polymer backbone, which is responsible for the observed optical activity. researchgate.net

| Entry | HCSA Concentration (M) | [HCSA]/[2SBA] Ratio | [APS]/[2SBA] Ratio | Optical Activity | Resulting Morphology |

|---|---|---|---|---|---|

| 1 | 1.0 | 40 | 0.25 | No | Nanofibers |

| 2 | 1.5 | 60 | 0.25 | Yes | Nanofibers |

| 3 | 2.0 | 80 | 0.25 | No | No precipitate |

The stability of the induced chirality in the polymer is highly influenced by the solvent environment. While the optically active PSBA nanofibers maintain their chiroptical properties when dispersed in deionized water, this activity is lost in certain organic solvents. acs.org

When the optically active polymer was dissolved in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), the optical activity was completely lost. acs.org This loss is attributed to the disruption of the single-handed helical conformation of the polymer backbone that was induced by the chiral dopant. The bulky nature of the 2-sec-butyl substituent is thought to reduce the basic strength of the polymer, making it susceptible to conformational changes in these solvents. This is in contrast to other substituted polyanilines, which have been reported to retain their optical activity in such solvents. acs.org

| Solvent | Optical Activity |

|---|---|

| Deionized Water (dispersion) | Retained |

| N-methyl-2-pyrrolidone (NMP) | Lost |

| Dimethylformamide (DMF) | Lost |

| Dimethyl sulfoxide (DMSO) | Lost |

Racemic Mixtures and Resolution Strategies in Related Compounds

Since enantiomers have identical physical properties like melting point and solubility, separating them from a racemic mixture—a process known as resolution—is a significant challenge. libretexts.org The most common method of chiral resolution involves converting the pair of enantiomers into a pair of diastereomers. buchler-gmbh.comwikipedia.org Diastereomers have different physical properties and can therefore be separated by conventional techniques like fractional crystallization. buchler-gmbh.com

For racemic amines (bases) like this compound, this is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral acid. libretexts.org This acid-base reaction forms a mixture of diastereomeric salts. youtube.com

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

Once the diastereomeric salts are formed, their different solubilities can be exploited. For example, one diastereomer may be less soluble in a particular solvent and will crystallize out of the solution, allowing it to be separated by filtration. youtube.com After separation, the individual diastereomers are treated with a base (like sodium hydroxide) to neutralize the chiral acid and regenerate the free, enantiomerically pure or enriched amine. youtube.com The resolving agent can often be recovered for reuse. buchler-gmbh.com This general strategy provides a viable pathway for obtaining the individual enantiomers of this compound and other chiral anilines.

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

2-Ethyl-6-sec-butylaniline is a sterically hindered aromatic amine whose scientific appraisal in publicly accessible literature is notably sparse. Current understanding is primarily limited to its basic chemical identity and its position within the broader class of 2,6-dialkylanilines. This class of compounds is recognized for its utility as intermediates in the synthesis of more complex molecules, particularly in the agrochemical and polymer industries.

The structural hallmark of this compound is the presence of two different alkyl groups—ethyl and secondary butyl—flanking the amino group on the benzene (B151609) ring. This asymmetric substitution pattern suggests it may possess unique solubility, reactivity, and stereochemical properties compared to its symmetrically substituted counterparts like 2,6-diethylaniline (B152787) or 2,6-diisopropylaniline. Its existence is noted in chemical supplier catalogs, confirming its synthesis is achievable. sigmaaldrich.comchemicalbook.comsigmaaldrich.com A patent for producing 2,6-dialkylanilines suggests that compounds like 2-sec-butyl-6-ethylaniline can be formed through processes such as the ortho-alkylation of anilines with olefins, catalyzed by aluminum anilide. google.com However, detailed reports on its specific synthesis, characterization, physicochemical properties, and reactivity are not extensively documented. This lack of dedicated research presents a significant knowledge gap.

| Property | Value | Source |

| CAS Number | 71758-10-6 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C12H19N | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 177.29 g/mol | sigmaaldrich.com |

| Density | 0.94 g/cm³ |

Unexplored Research Avenues for this compound

The limited data on this compound opens up numerous avenues for fundamental chemical research. A primary focus should be a comprehensive characterization of its basic properties. This includes systematic studies to determine its melting point, boiling point, vapor pressure, and solubility in various organic and aqueous systems. Spectroscopic analysis using modern techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry is essential to create a complete and verifiable dataset of its structural characteristics.

Further research should delve into its chemical reactivity. Investigations into its nucleophilicity, its behavior in electrophilic aromatic substitution reactions, and its capacity to undergo N-alkylation or N-acylation would provide a foundational understanding of its chemical behavior. jocpr.com Given the steric hindrance around the amino group, studying the kinetics and thermodynamics of these reactions could reveal interesting selectivities and mechanisms. Furthermore, its potential as a ligand in coordination chemistry is entirely unexplored. Research into its ability to coordinate with various transition metals could lead to the development of novel catalysts, leveraging the unique steric and electronic environment provided by the asymmetric alkyl substituents.

Potential for Novel Applications and Advanced Materials Development

Based on the known applications of other sterically hindered anilines, this compound holds considerable potential as a building block for new materials and functional molecules.

Agrochemicals: 2,6-dialkylanilines are crucial precursors for a range of herbicides and fungicides. guidechem.com The specific structure of this compound could be exploited to synthesize new active ingredients with potentially improved efficacy, selectivity, or environmental degradation profiles.

Polymers and Advanced Materials: The incorporation of this aniline (B41778) derivative as a monomer could lead to the development of new polyanilines or other polymers. rsc.org The bulky and asymmetric alkyl groups might impart enhanced solubility in organic solvents, a common challenge in polyaniline processing, while also influencing the polymer's morphology, thermal stability, and electrical conductivity. rsc.org These unique polymers could find applications as sensors, corrosion inhibitors, or components in electronic devices.

Pharmaceutical Intermediates: While many anilines raise toxicity concerns, substituted anilines remain vital scaffolds in medicinal chemistry. Exploring derivatives of this compound could lead to the discovery of new pharmacologically active compounds, where the specific alkyl groups are tuned to optimize receptor binding or pharmacokinetic properties.

Methodological Advancements in Synthesis, Characterization, and Theoretical Prediction

Future research should not only explore the compound itself but also advance the methodologies used to study it and similar molecules.

Synthesis: There is a need to move beyond traditional alkylation methods, which can lack selectivity and require harsh conditions. google.com Developing novel, efficient, and regioselective synthetic routes is a key research goal. This could involve modern catalytic methods, such as copper- or palladium-catalyzed C-N cross-coupling reactions, which have shown promise for synthesizing sterically hindered anilines. rsc.orgacs.org One-pot, multicomponent reactions could also provide a more atom-economical and streamlined approach to this and related structures. beilstein-journals.orgmdpi.com

Characterization: Advanced analytical techniques could be employed to probe the subtle structural and dynamic features of the molecule. For instance, two-dimensional NMR techniques could confirm atomic connectivity and spatial relationships, while chromatographic methods coupled with mass spectrometry can aid in purity assessment and reaction monitoring.

Theoretical Prediction: Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before extensive lab work is undertaken. researchgate.net Density Functional Theory (DFT) and other ab initio methods can be used to calculate its optimized geometry, electronic structure, spectroscopic signatures (IR, NMR), and thermodynamic properties. nih.govumn.edu Such theoretical studies can guide experimental efforts by predicting reaction outcomes, explaining observed reactivity, and providing insights into the structure-property relationships that govern its potential applications. umn.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.